

Application Note: Measurement of Kinematic Viscosity of 3,4-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-3-hexanol

Cat. No.: B103804

[Get Quote](#)

Introduction

3,4-Dimethyl-3-hexanol is a branched tertiary alcohol with potential applications as a solvent, a synthetic intermediate, or an additive in various formulations.^[1] The physical properties of this compound, such as viscosity, are critical for its potential applications.^[1] Kinematic viscosity, a measure of a fluid's internal resistance to flow under gravity, is a fundamental parameter for fluid dynamics, formulation development, and quality control.^[2] This application note provides a detailed protocol for the determination of the kinematic viscosity of **3,4-Dimethyl-3-hexanol** using the standardized ASTM D445 method.^{[3][4][5][6][7]}

Principle of the Method

The kinematic viscosity is determined by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.^{[3][4][7]} The kinematic viscosity (ν) is then calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer.

Equation: $\nu = C * t$

The dynamic viscosity (η) can be subsequently calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature.^{[4][5][6]}

Equation: $\eta = \nu * \rho$

Instrumentation and Materials

- Viscometer: Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske). The choice of viscometer will depend on the expected viscosity of the sample.
- Viscometer Bath: A constant temperature bath with a precision of ± 0.02 °C or better.[\[4\]](#)
- Timing Device: A stopwatch or electronic timer with a resolution of 0.1 seconds or better.
- Thermometer: Calibrated thermometer with a resolution of 0.01 °C.
- Sample: **3,4-Dimethyl-3-hexanol** (CAS 19550-08-4) of high purity.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Solvents for Cleaning: Acetone, filtered, and a volatile petroleum spirit.
- Pipettes and Syringes: For sample handling.
- Filtration Apparatus: If the sample contains particulate matter.

Experimental Protocol

A detailed workflow for the measurement of kinematic viscosity is provided below.

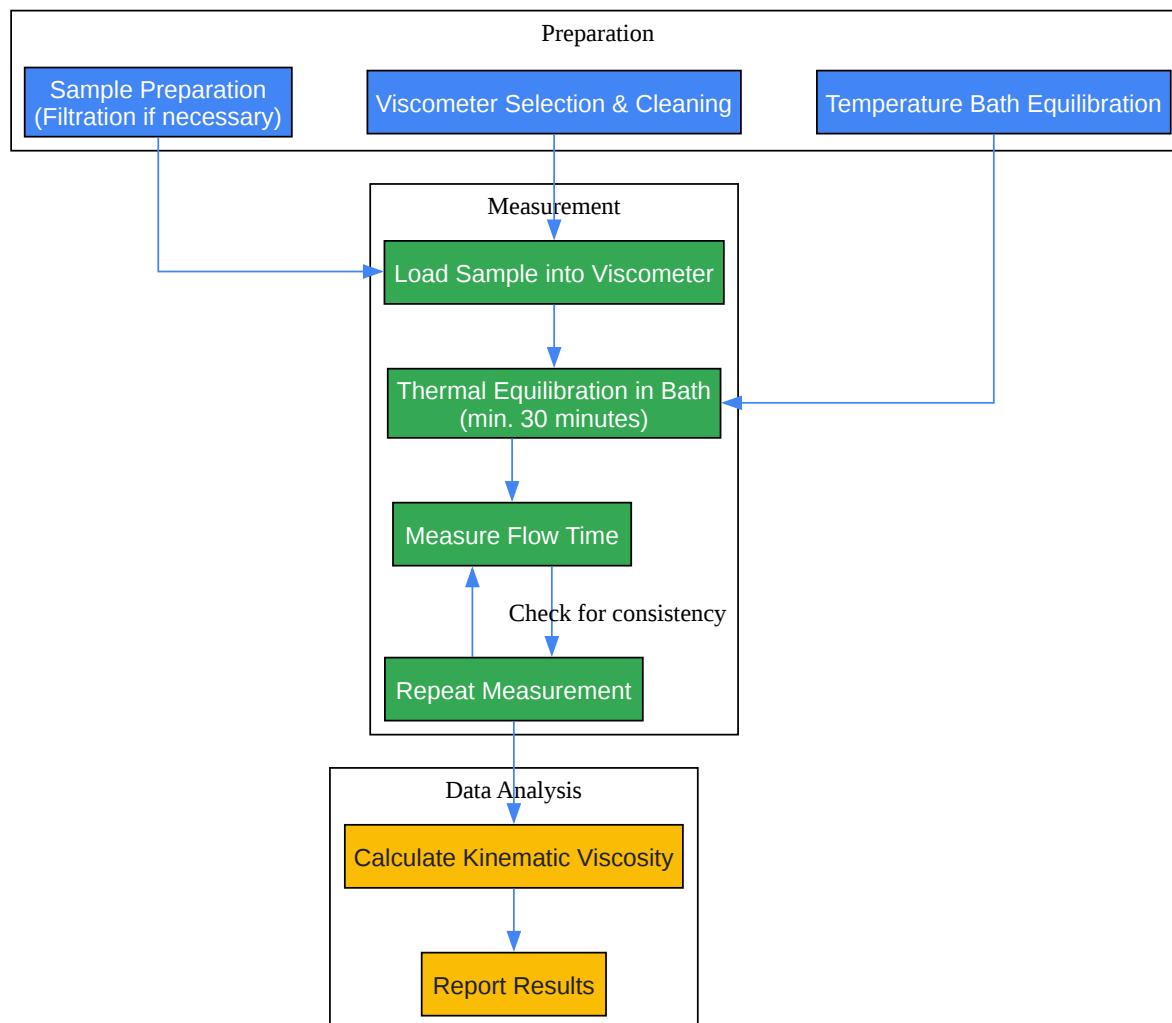

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for kinematic viscosity measurement.

1. Preparation

1.1. Sample Preparation: Ensure the **3,4-Dimethyl-3-hexanol** sample is free of any particulate matter. If necessary, filter the sample through a fine-pore filter. For transparent liquids, ensure the sample is homogenous and degassed, which can be aided by an ultrasonic bath.[4]

1.2. Viscometer Selection and Cleaning: Select a calibrated viscometer of the appropriate size for the expected viscosity. The flow time should be at least 200 seconds to minimize timing errors. Clean the viscometer thoroughly with a suitable solvent (e.g., acetone followed by a volatile petroleum spirit) and dry it completely with a stream of clean, dry air.

1.3. Temperature Control: Set the viscometer bath to the desired measurement temperature (e.g., 20 °C, 40 °C, or 100 °C).[3] Allow the bath to equilibrate and ensure the temperature is stable to within ± 0.02 °C.[4]

2. Measurement Procedure

2.1. Sample Loading: Introduce the prepared sample into the viscometer in the manner prescribed for the specific type of viscometer being used.

2.2. Thermal Equilibration: Mount the viscometer vertically in the constant temperature bath, ensuring the sample is fully immersed. Allow the sample to reach thermal equilibrium with the bath for at least 30 minutes.[4]

2.3. Flow Measurement: Using suction or pressure as appropriate for the viscometer type, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction/pressure and allow the liquid to flow freely under gravity. Start the timer as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

2.4. Repeat Measurements: Repeat the flow measurement at least twice. The flow times should be within a specified tolerance (e.g., $\pm 0.2\%$) of the average. If the times are not consistent, repeat the measurement.

3. Viscometer Cleaning

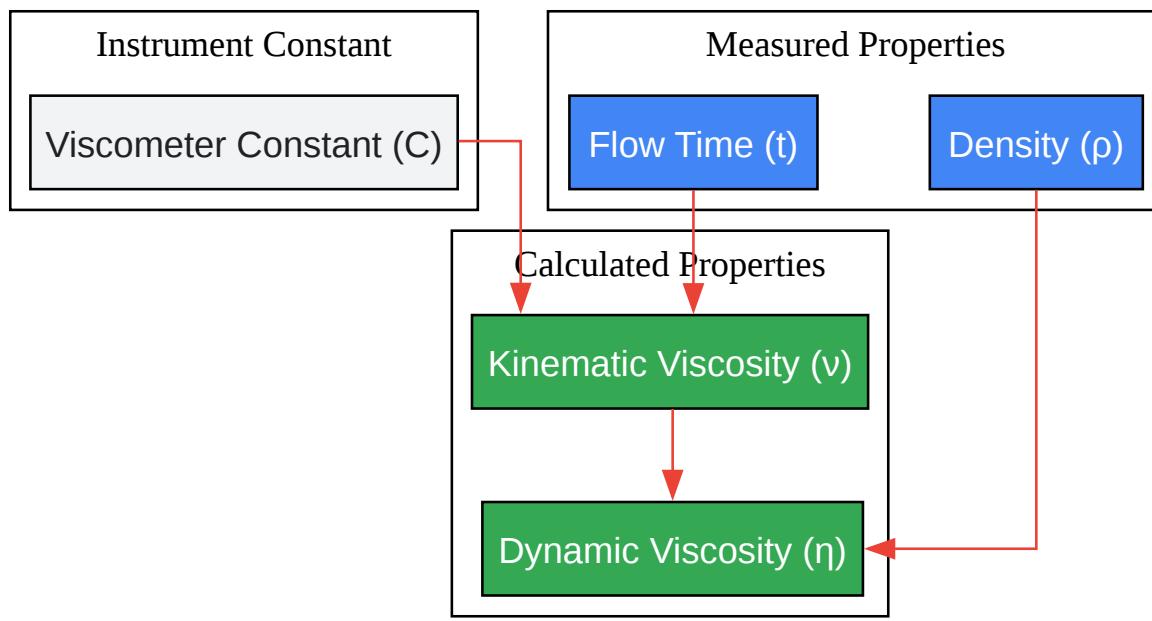
After each set of measurements, thoroughly clean the viscometer with appropriate solvents and dry it completely.

Data Analysis and Reporting

- Calculate the average flow time (t) from the repeated measurements.
- Calculate the kinematic viscosity (ν) using the formula $\nu = C * t$, where C is the calibration constant of the viscometer.
- Report the kinematic viscosity in centistokes (cSt) or mm^2/s , specifying the measurement temperature.^{[4][6]}

Data Presentation

The following table should be used to record and present the experimental data for the kinematic viscosity of **3,4-Dimethyl-3-hexanol** at various temperatures.


Temperatur e (°C)	Flow Time 1 (s)	Flow Time 2 (s)	Average Flow Time (s)	Viscometer Constant (C) (mm^2/s^2)	Kinematic Viscosity (ν) (mm^2/s or cSt)
20.00					
40.00					
100.00					

Safety Precautions

- **3,4-Dimethyl-3-hexanol** is a flammable liquid and vapor.^[9] Handle in a well-ventilated area, away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Dispose of all chemical waste in accordance with local regulations.

Logical Relationship Diagram

The following diagram illustrates the relationship between the measured and calculated physical properties.

[Click to download full resolution via product page](#)

Figure 2: Relationship between measured and calculated properties.

Conclusion

This application note provides a comprehensive and standardized protocol for the accurate and precise measurement of the kinematic viscosity of **3,4-Dimethyl-3-hexanol**. Adherence to this protocol will ensure reliable and reproducible data that is essential for research, development, and quality control purposes. While no specific viscosity data for **3,4-Dimethyl-3-hexanol** is currently published, this protocol provides the means to obtain this valuable physical property data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethyl-3-hexanol | 19550-08-4 | Benchchem [benchchem.com]
- 2. Kinematic Viscosity Explained | Machinery Lubrication [machinerylubrication.com]
- 3. ASTM D445 - eralytics [eralytics.com]
- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. tamson-instruments.com [tamson-instruments.com]
- 6. store.astm.org [store.astm.org]
- 7. apmtesting.com [apmtesting.com]
- 8. 3,4-Dimethyl-3-hexanol (CAS 19550-08-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 3,4-Dimethyl-3-hexanol | C8H18O | CID 140548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-DIMETHYL-3-HEXANOL | 19550-08-4 [chemicalbook.com]
- To cite this document: BenchChem. [Application Note: Measurement of Kinematic Viscosity of 3,4-Dimethyl-3-hexanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103804#kinematic-viscosity-measurement-of-3-4-dimethyl-3-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com